molecular formula C6H2ClFI2O B1434699 4-Chloro-3-fluoro-2,6-diiodophenol CAS No. 1934698-30-2

4-Chloro-3-fluoro-2,6-diiodophenol

Cat. No.: B1434699
CAS No.: 1934698-30-2
M. Wt: 398.34 g/mol
InChI Key: YMGXVCKQWUFUDF-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2,6-diiodophenol is a halogenated phenolic compound with the molecular formula C6H2ClFI2O. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenolic ring. This compound is known for its high solubility in various solvents and stability in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2,6-diiodophenol typically involves the halogenation of phenolic compounds. The process includes the introduction of chlorine, fluorine, and iodine atoms to the phenolic ring under controlled conditions. Common reagents used in the synthesis include halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of halogen atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-fluoro-2,6-diiodophenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2,6-diiodophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison: 4-Chloro-3-fluoro-2,6-diiodophenol is unique due to the presence of three different halogen atoms, which significantly influence its chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and specificity in chemical reactions and biological interactions .

Properties

IUPAC Name

4-chloro-3-fluoro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGXVCKQWUFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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